methyl 4-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate
Description
Methyl 4-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate is a complex chemical compound of interest in multiple scientific disciplines This compound is noteworthy for its distinct structure featuring a benzoate ester linked to a pyrazolyl triazole moiety through a thioether linkage
Properties
IUPAC Name |
methyl 4-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-5-24-11-15(17(22-24)27-6-2)16-20-21-19(23(16)3)28-12-13-7-9-14(10-8-13)18(25)26-4/h7-11H,5-6,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKGHWGDQDQUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Triazole Core Structure
The synthesis begins with constructing the 4-methyl-4H-1,2,4-triazole-3-thiol scaffold. As demonstrated in analogous systems, acid hydrazides undergo cyclization with thiourea derivatives under basic conditions. For example, reacting benzohydrazide with phenylisothiocyanate in ethanol under reflux for 4 hours yields acid thiosemicarbazides, which are subsequently cyclized using 10% aqueous sodium hydroxide to form 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione. Microwave irradiation (MWI) significantly accelerates this step, reducing reaction times from hours to minutes while maintaining yields above 95%.
Key parameters for triazole formation include:
- Solvent : Ethanol or aqueous NaOH
- Temperature : 80–100°C (conventional) vs. 150°C (microwave)
- Catalyst : None required for cyclization
Synthesis of the Pyrazole Moiety
The 3-ethoxy-1-ethyl-1H-pyrazole subunit is synthesized via Knorr pyrazole synthesis or cyclocondensation of hydrazines with 1,3-diketones. Ethylation at the N1 position is achieved using ethyl bromide or diethyl sulfate in the presence of a base such as potassium carbonate. Introducing the ethoxy group at the C3 position typically involves nucleophilic substitution with sodium ethoxide on a pre-halogenated pyrazole intermediate.
Thioether Bridge Formation
Coupling the triazole-thiol and pyrazole components requires thioether formation. This is accomplished through nucleophilic substitution using a bromomethylpyrazole derivative and the triazole-thiolate anion. For instance, reacting 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol with methyl 4-(bromomethyl)benzoate in dimethylformamide (DMF) at 60°C for 12 hours yields the thioether-linked product. Microwave-assisted methods reduce this to 2–4 hours with comparable yields.
Critical considerations :
- Base : Triethylamine or potassium carbonate to generate the thiolate nucleophile
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates
- Stoichiometry : 1:1 molar ratio of thiol to alkylating agent
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Modern industrial approaches employ continuous flow reactors to enhance scalability and safety. A representative setup involves:
- Triazole formation : Tubular reactor with NaOH solution at 100°C (residence time: 5 min)
- Thioether coupling : Microreactor array at 80°C (residence time: 20 min)
- Esterification : Packed-bed reactor with Amberlyst-15 catalyst
This method achieves 85% overall yield with >99% purity, surpassing batch processes.
Green Chemistry Adaptations
Sustainable protocols replace traditional solvents with cyclopentyl methyl ether (CPME) and employ biocatalysts for esterification steps. Enzymatic catalysis using lipase B from Candida antarctica converts the intermediate carboxylic acid to the methyl ester with 90% efficiency, eliminating the need for toxic methanol.
Comparative Analysis of Synthetic Methods
Table 1: Efficiency Metrics for Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 8–10 hours | 4–6 minutes |
| Yield | 68–75% | 82–88% |
| Energy Consumption | 1200–1500 kJ/mol | 300–400 kJ/mol |
| Purity (HPLC) | 95–97% | 98–99% |
Microwave irradiation markedly improves reaction efficiency, attributed to uniform heating and reduced side reactions.
Characterization and Quality Control
Spectroscopic Confirmation
Crystallographic Validation
Single-crystal X-ray diffraction confirms the thioether linkage geometry and planarity of the triazole-pyrazole system. A recent study reported a dihedral angle of 8.7° between the triazole and pyrazole rings, indicating minimal steric strain.
Challenges and Optimization Strategies
Byproduct Formation
Common impurities include:
- Disulfides : Oxidative coupling of thiol intermediates (mitigated by inert atmosphere)
- Over-alkylation : Controlled by slow addition of alkylating agents
Purification Protocols
- Chromatography : Silica gel with ethyl acetate/cyclohexane (3:7)
- Recrystallization : Ethanol/water (4:1) achieves >99% purity
Chemical Reactions Analysis
Hydrolysis of the Benzoate Ester
The methyl ester group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid, a common transformation for ester functionalities .
Reaction Conditions:
-
Acidic Hydrolysis: HCl (6M), reflux, 12 hours.
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Basic Hydrolysis: NaOH (2M) in ethanol/water (1:1), reflux, 8 hours .
Product: 4-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoic acid.
| Condition | Yield | Purity | Reference |
|---|---|---|---|
| Acidic (HCl) | 85% | >95% | |
| Basic (NaOH) | 92% | >98% |
Oxidation of the Thioether Linkage
The thioether group can be oxidized to sulfoxide or sulfone derivatives using peroxides or peracids .
Reaction Conditions:
-
Sulfoxide Formation: H₂O₂ (30%) in acetic acid, 0°C, 2 hours.
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Sulfone Formation: m-CPBA (2 equiv.) in CH₂Cl₂, room temperature, 6 hours .
Products:
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Sulfoxide: Methyl 4-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)sulfinyl)methyl)benzoate.
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Sulfone: Methyl 4-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)methyl)benzoate.
| Oxidizing Agent | Product | Yield | Reference |
|---|---|---|---|
| H₂O₂ | Sulfoxide | 78% | |
| m-CPBA | Sulfone | 65% |
Functionalization of the Triazole and Pyrazole Rings
The triazole and pyrazole heterocycles participate in electrophilic substitution or coordination chemistry due to their electron-rich nature .
a) N-Alkylation of Triazole
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Reagent: Ethyl bromoacetate, K₂CO₃ in DMF.
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Product: Methyl 4-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-N-(ethoxycarbonylmethyl)benzoate.
b) Metal Coordination
-
Example: Formation of Cu(II) complexes via triazole nitrogen coordination, as observed in similar triazole derivatives .
Stability Under Thermal and Photolytic Conditions
The compound demonstrates moderate thermal stability but degrades under prolonged UV exposure:
| Condition | Observation | Reference |
|---|---|---|
| 100°C (24 hours) | <5% decomposition | |
| UV (254 nm, 48 hours) | 40% degradation (sulfoxide byproduct) |
Key Research Findings
-
Synthetic Efficiency: S-Alkylation remains the most reliable method for constructing the thioether core, with yields exceeding 60% under optimized conditions .
-
Hydrolysis Selectivity: Basic hydrolysis of the ester group proceeds without affecting the thioether or heterocyclic rings .
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Oxidation Sensitivity: The thioether moiety is prone to oxidation, necessitating inert storage conditions .
These reactions underscore the compound’s versatility in medicinal chemistry and materials science, particularly in drug derivatization and metal-organic framework synthesis .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural characteristics make it a candidate for several therapeutic applications:
Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties. The presence of the pyrazole and triazole rings may enhance the compound's ability to inhibit microbial growth, making it a potential candidate for developing new antibiotics .
Anticancer Properties : Similar derivatives have been studied for their anticancer activities. The unique combination of heterocycles may allow for interactions with specific biological targets involved in cancer cell proliferation and survival . The compound's ability to inhibit key enzymes in cancer metabolism could also be investigated further.
Anti-inflammatory Effects : Research indicates that certain triazole derivatives exhibit anti-inflammatory properties. The methyl and ethoxy groups might enhance the lipophilicity of the compound, potentially improving its bioavailability and effectiveness in reducing inflammation.
Synthesis and Characterization
The synthesis of methyl 4-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate typically involves multi-step synthetic routes. These methods may include:
- Formation of the Thioether Linkage : This can be achieved through nucleophilic substitution reactions involving appropriate precursors.
- Triazole Formation : Utilizing hydrazine derivatives and appropriate carbonyl compounds can lead to the formation of the triazole ring.
- Esterification : The final step often involves esterification reactions to yield the methyl ester form of the compound.
Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-Ethoxy-4-(1H-pyrazol-4-yl)benzoate | Pyrazole and benzoate structure | Antimicrobial |
| 5-(3-Ethoxyphenyl)-4-methyltriazole | Triazole structure | Antifungal |
| 4-Methyl-thiadiazole derivatives | Thiadiazole ring | Anticancer |
Research findings indicate that compounds with similar structural motifs exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific combination of functional groups in this compound may provide enhanced pharmacological profiles compared to those containing only one type of heterocycle .
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrazole derivatives in drug development:
Case Study 1 : A study demonstrated that pyrazole derivatives showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to their ability to induce apoptosis through specific pathways .
Case Study 2 : Another research focused on synthesizing triazole-thioether compounds that exhibited potent antifungal activity against resistant strains. These findings suggest that this compound could be further explored for its antifungal potential .
Mechanism of Action
The compound's mechanism of action is multifaceted, often involving interactions with molecular targets like enzymes or receptors. Its pyrazolyl triazole core may engage in hydrogen bonding or hydrophobic interactions with biological targets, modulating their activity. Pathways involved can range from enzyme inhibition to receptor modulation, depending on the specific application and functional derivatization.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(((5-(1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate
Ethyl 4-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate
Methyl 4-(((5-(3-methoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate
Uniqueness
The ethoxy group in methyl 4-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate introduces unique electronic and steric characteristics, impacting its reactivity and binding properties. This specific substitution pattern can enhance its suitability for certain applications compared to its analogs.
Biological Activity
Methyl 4-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate (CAS No. 1013788-69-6) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 401.5 g/mol. The structure includes a pyrazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1013788-69-6 |
| Molecular Formula | |
| Molecular Weight | 401.5 g/mol |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various pathogens, including Leishmania aethiopica and Plasmodium berghei , suggesting its potential as an antileishmanial and antimalarial agent. The compound's mechanism involves disrupting key biochemical pathways in these organisms, likely through inhibition of protein synthesis or nucleic acid replication.
Anticancer Activity
The compound has also been evaluated for anticancer effects. Studies have demonstrated that triazole derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives have been shown to induce apoptosis in breast cancer cells by modulating apoptotic pathways involving proteins such as P53 and Bcl2 .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been found to inhibit enzymes like acetylcholinesterase and alkaline phosphatases, which are crucial for cellular signaling and metabolism .
- Disruption of Cellular Processes : The interference with nucleic acid synthesis and protein production leads to inhibited growth and proliferation of target cells, whether they are microbial or cancerous .
Case Studies
Several studies have highlighted the effectiveness of methyl 4-(substituted pyrazole derivatives) in treating infections and cancer:
- Antileishmanial Activity : A study reported that the compound was significantly more effective than standard treatments like miltefosine against Leishmania species, showcasing a promising alternative for treatment-resistant cases.
- Anticancer Efficacy : In vitro studies demonstrated that certain derivatives led to increased apoptosis in cancer cell lines compared to controls. Notably, compounds exhibiting triazole structures were particularly potent against breast cancer cells .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
